![molecular formula C15H12BrN3OS B2392063 4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 364623-18-7](/img/structure/B2392063.png)

4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

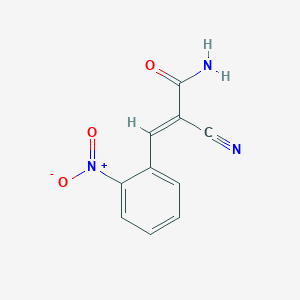

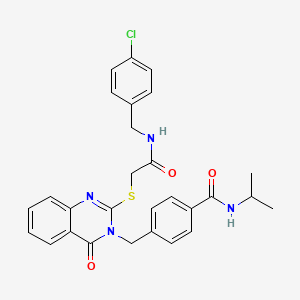

Description

The compound “4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol” is a complex organic molecule. It contains a phenol group, which is an aromatic ring (benzene) bonded to a hydroxyl group (-OH). It also contains a bromine atom attached to the aromatic ring . The compound also has a thiazole ring, which is a type of heterocyclic ring that contains nitrogen and sulfur atoms .

Chemical Reactions Analysis

The compound, being a bromophenol derivative, is likely to undergo similar reactions as other bromophenols. These include nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by a nucleophile . The phenol group can also undergo oxidation reactions .Scientific Research Applications

- Polymorphism : A new polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol has been reported. It forms an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, creating an S(6) ring. The previously published polymorph displays an orange color, while the new polymorph appears yellow. The planarity of the molecule differs significantly between the two forms, affecting their optical properties .

- Derivatives of (E)-4-bromo-2-[(phenylimino)methyl]phenol have been synthesized and characterized. These compounds were evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .

- Quantum mechanical calculations have been used to understand the excitation and emission mechanisms of (E)-4-bromo-2-[(phenylimino)methyl]phenol. Its photophysical behavior can be explored further for potential applications .

- The compound’s optical and electrochemical properties are of interest. Further studies could reveal its potential in optoelectronic devices or sensors .

Polymorphism and Thermochromism

Antibacterial Activities

Photophysical Properties

Optical and Electrochemical Properties

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-[(E)-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3OS/c1-19-12-4-2-3-5-14(12)21-15(19)18-17-9-10-8-11(16)6-7-13(10)20/h2-9,20H,1H3/b17-9+,18-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKHBFPPMYCSQH-LMVCELQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N/N=C/C3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-N-[[(2S,3S)-4-methyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2391984.png)

![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)

![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)

![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2391997.png)

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)